molecular formula C15H12N2O B7819999 3-(4-Methylphenyl)phthalazin-3-ium-1-olate CAS No. 4870-24-0

3-(4-Methylphenyl)phthalazin-3-ium-1-olate

Cat. No.: B7819999
CAS No.: 4870-24-0
M. Wt: 236.27 g/mol
InChI Key: QKIILCPOYPLRFD-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)phthalazin-3-ium-1-olate is a complex organic compound characterized by its unique molecular structure It belongs to the class of phthalazine derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)phthalazin-3-ium-1-olate typically involves multiple steps, starting with the reaction of 4-methylphenylamine with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the phthalazinium salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)phthalazin-3-ium-1-olate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic compounds.

  • Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.

  • Medicine: Research has explored its use in drug design and development, targeting various diseases and conditions.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-(4-Methylphenyl)phthalazin-3-ium-1-olate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-(4-Methylphenyl)phthalazin-3-ium-1-olate is compared to other similar compounds, such as 3-(3-Methylphenyl)phthalazin-3-ium-1-olate and 3-(2-Methylphenyl)phthalazin-3-ium-1-olate These compounds share structural similarities but differ in their substituent positions, leading to variations in their chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)phthalazin-3-ium-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(18)16-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIILCPOYPLRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3C(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219995
Record name Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4870-24-0
Record name Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4870-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalazinium, 3-(4-methylphenyl)-1-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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